

Application Notes and Protocols for Assessing ODM-204 Efficacy In Vivo

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Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134

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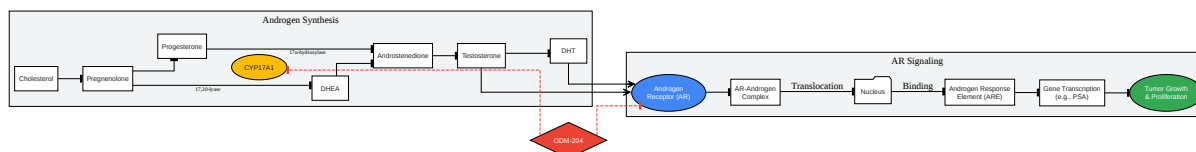
For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.^{[1][2][3][4][5]} This dual action makes it a compound of interest for the treatment of castration-resistant prostate cancer (CRPC), a disease state often characterized by persistent AR signaling despite androgen deprivation therapy.^{[1][2]} **ODM-204** competitively inhibits androgen binding to the AR and also blocks the synthesis of androgens by inhibiting CYP17A1, thereby offering a two-pronged approach to suppress the androgen signaling axis that drives prostate cancer growth.^{[1][2][3][4]}

These application notes provide detailed protocols for assessing the in vivo efficacy of **ODM-204** in preclinical models of prostate cancer. The methodologies described herein are based on published preclinical studies and are intended to guide researchers in the evaluation of **ODM-204** and similar dual-action inhibitors.

Signaling Pathway of ODM-204



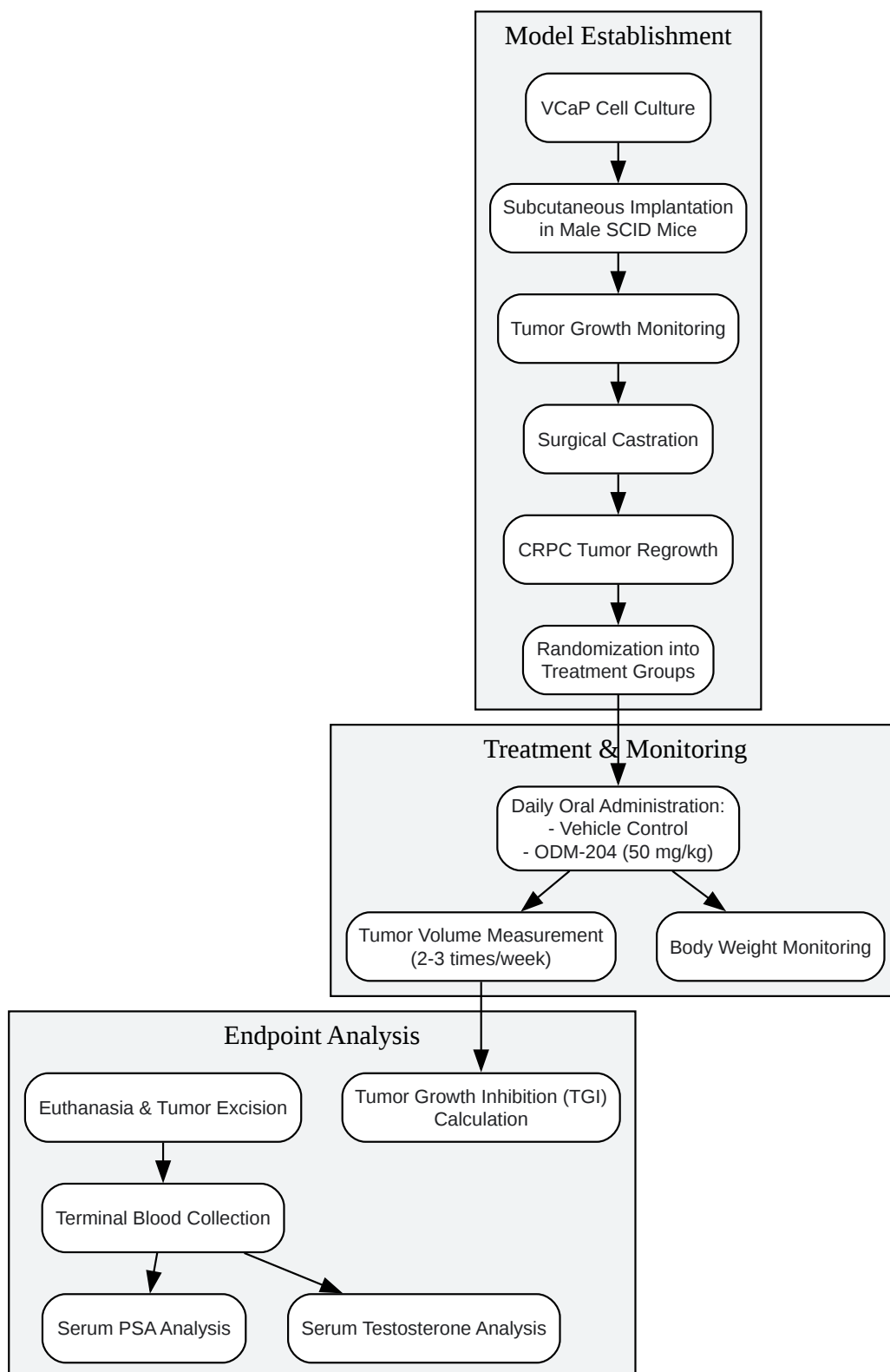
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Caption: Dual mechanism of action of **ODM-204**.

Key In Vivo Efficacy Assessment Protocols Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

This protocol outlines the use of the VCaP human prostate cancer cell line, which expresses the androgen receptor, to establish a xenograft model for evaluating the anti-tumor activity of **ODM-204**.

Experimental Workflow



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